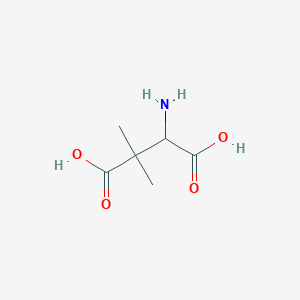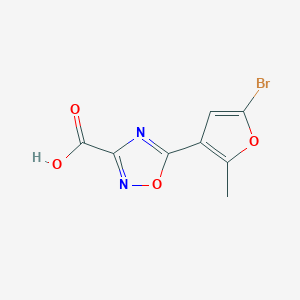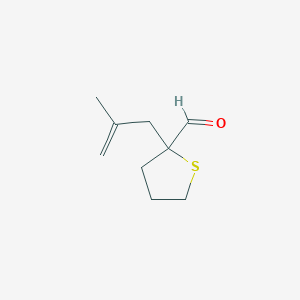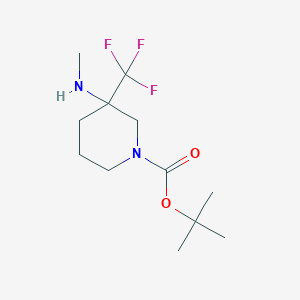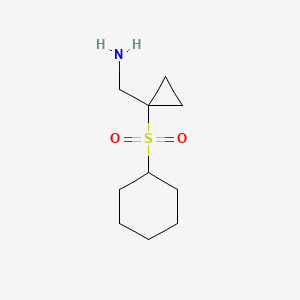
(1-(Cyclohexylsulfonyl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Cyclohexylsulfonyl)cyclopropyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with a cyclohexylsulfonyl group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyclohexylsulfonyl)cyclopropyl)methanamine typically involves the following steps:
Formation of Cyclopropylmethanamine: This can be achieved through the reaction of cyclopropylcarbinol with ammonia or an amine under suitable conditions.
Introduction of the Cyclohexylsulfonyl Group: The cyclopropylmethanamine is then reacted with cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
(1-(Cyclohexylsulfonyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which (1-(Cyclohexylsulfonyl)cyclopropyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can introduce strain into molecular structures, affecting binding interactions and reactivity.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylmethanamine: Lacks the cyclohexylsulfonyl group, making it less sterically hindered.
Cyclohexylsulfonylamine: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Uniqueness: (1-(Cyclohexylsulfonyl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl and cyclohexylsulfonyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H19NO2S |
|---|---|
Molekulargewicht |
217.33 g/mol |
IUPAC-Name |
(1-cyclohexylsulfonylcyclopropyl)methanamine |
InChI |
InChI=1S/C10H19NO2S/c11-8-10(6-7-10)14(12,13)9-4-2-1-3-5-9/h9H,1-8,11H2 |
InChI-Schlüssel |
CLLHPQYRXPYSAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)S(=O)(=O)C2(CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


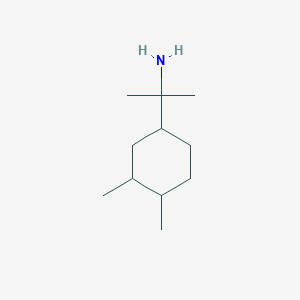
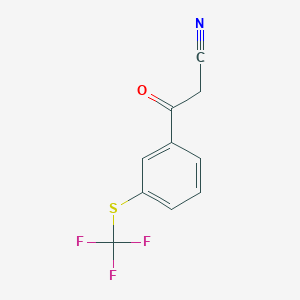
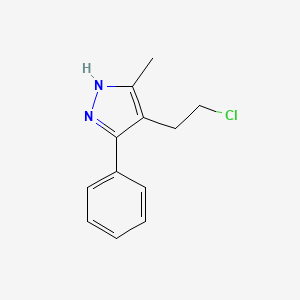
![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride](/img/structure/B13330818.png)

![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
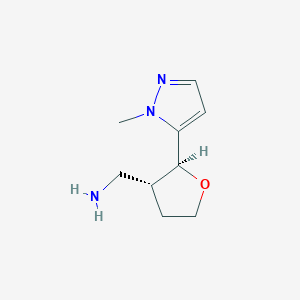
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
![tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13330840.png)
